4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile
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Overview
Description
4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile is a complex organic compound with a unique structure that combines a pyridine ring with a methoxycyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the methoxycyclopentyl group and its subsequent attachment to the pyridine ring. Common synthetic routes may include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as the methoxycyclopentyl group.
Cyclization reactions: These reactions are used to form the cyclopentyl ring structure.
Functional group modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions and scalability.
Continuous flow reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Replacement of functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with specific receptors on cell surfaces.
Enzyme inhibition: Inhibition of enzymes involved in key biological processes.
Signal transduction: Modulation of signaling pathways within cells.
Comparison with Similar Compounds
4-[(2-Methoxycyclopentyl)methylamino]pyridine-2-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures, such as other pyridine derivatives or cyclopentyl-containing molecules.
Uniqueness: The presence of both the methoxycyclopentyl group and the nitrile group on the pyridine ring makes this compound unique in its chemical and biological properties.
Properties
IUPAC Name |
4-[(2-methoxycyclopentyl)methylamino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-4-2-3-10(13)9-16-11-5-6-15-12(7-11)8-14/h5-7,10,13H,2-4,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZPYPTFAFKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1CNC2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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